molecular formula C11H7ClO2 B051295 2-Chloromethyl-1,4-naphthoquinone CAS No. 43027-41-4

2-Chloromethyl-1,4-naphthoquinone

Cat. No.: B051295
CAS No.: 43027-41-4
M. Wt: 206.62 g/mol
InChI Key: WMWNDBUOCWAJAL-UHFFFAOYSA-N
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Description

2-Chloromethyl-1,4-naphthoquinone is a chemical compound derived from naphthalene. It is characterized by the presence of a chloromethyl group attached to the 1,4-naphthoquinone structure. This compound is known for its reactivity and has been studied for various applications in scientific research and industry.

Mechanism of Action

Target of Action

2-Chloromethyl-1,4-naphthoquinone, also known as 2-(chloromethyl)naphthalene-1,4-dione, is a derivative of 1,4-naphthoquinone 1,4-naphthoquinones have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . They have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities .

Mode of Action

It’s known that 1,4-naphthoquinones can be reductively activated via the mitochondrial respiratory chain . This reduction leads to the generation of an alkylating species, which can interact with DNA, RNA, and proteins .

Biochemical Pathways

1,4-naphthoquinones are known to interact with various intracellular molecular targets and mechanisms . They can also be involved in the oxidative stress response, which can lead to various downstream effects.

Pharmacokinetics

The pharmacokinetic properties of similar naphthoquinones have been studied . These studies suggest that the pharmacokinetic properties of these compounds may influence their in vivo antimalarial activity .

Result of Action

1,4-naphthoquinones have been found to exhibit various biological properties, including cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective effects . They have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities .

Action Environment

It’s known that the biological activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .

Preparation Methods

The synthesis of 2-Chloromethyl-1,4-naphthoquinone typically involves the chlorination of 1,4-naphthoquinone. One common method includes the reaction of 1,4-naphthoquinone with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl derivative .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(chloromethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWNDBUOCWAJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195642
Record name 2-Chloromethyl-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43027-41-4
Record name 2-Chloromethyl-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043027414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloromethyl-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the rationale behind synthesizing 2-chloromethyl-1,4-naphthoquinone derivatives as potential anticancer agents?

A1: The research paper focuses on a series of compounds designed as "bioreductive alkylating agents" []. While this compound itself is not specifically mentioned as active, the general mechanism likely involves these steps:

    Q2: How does the structure of this compound relate to its potential antitumor activity?

    A2: The paper highlights the structure-activity relationship (SAR) by comparing various naphthoquinone derivatives []. While this compound is mentioned as inactive, other substitutions on the naphthoquinone core showed significant differences in activity against Sarcoma 180 tumor cells. This suggests that:

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